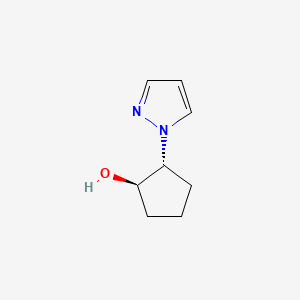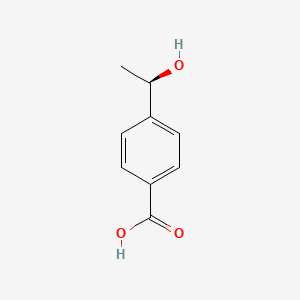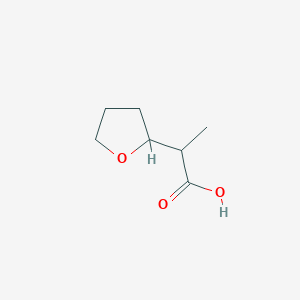
3-(4-Methyltetrahydropyran-4-yl)acrylic acid
Vue d'ensemble
Description
3-(4-Methyltetrahydropyran-4-yl)acrylic acid, also known as MTHPA, is an important organic compound with a wide range of applications in various fields. It is a colorless to yellowish liquid that is soluble in water and has a characteristic odor. MTHPA is a derivative of tetrahydrofuran and is widely used as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid is related to its ability to crosslink with epoxy resins. When this compound is added to an epoxy resin, it reacts with the resin to form a three-dimensional network of crosslinked polymers. This crosslinking reaction results in a material that is stronger, more durable, and more resistant to heat and chemicals.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively safe and non-toxic. This compound is not classified as a carcinogen, mutagen, or reproductive toxin.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methyltetrahydropyran-4-yl)acrylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-use curing agent for epoxy resins. It is also stable and has a long shelf life. However, this compound has some limitations. It has a relatively low curing speed and may require a longer curing time than other curing agents. This compound may also have a slight yellowing effect on the final product.
Orientations Futures
There are several future directions for the study of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid. One area of research could be the development of new and improved methods for the synthesis of this compound. Another area of research could be the investigation of the effects of this compound on the mechanical and thermal properties of different types of epoxy resins. Additionally, the use of this compound as a crosslinking agent for other types of polymers could be explored. Finally, the toxicity and environmental impact of this compound could be further studied to ensure its safe use in various applications.
Applications De Recherche Scientifique
3-(4-Methyltetrahydropyran-4-yl)acrylic acid has been extensively studied for its various applications in the scientific research field. It is commonly used as a curing agent for epoxy resins and has been found to improve the mechanical properties and thermal stability of the resulting materials. This compound has also been used as a crosslinking agent for polyurethane and polyester resins.
Propriétés
IUPAC Name |
(E)-3-(4-methyloxan-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOWCXWEADEPM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOCC1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



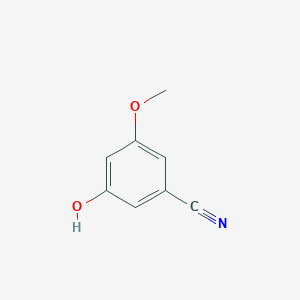


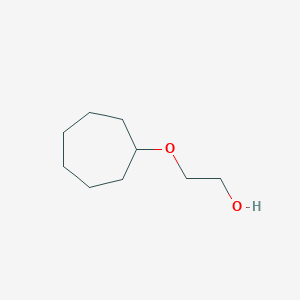




![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
